REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH2:12][C:13]([CH3:15])=[CH2:14])[C:9](=[O:11])[CH3:10])=[CH:4][CH:3]=1.[Cl-].[Cl-].[Cl-].[Al+3].O>C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:8]([C:9](=[O:11])[CH3:10])[CH2:12][C:13]2([CH3:15])[CH3:14] |f:1.2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N(C(C)=O)CC(=C)C
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tube was capped
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with 3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of saturated sodium bicarbonate solution and the organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was then filtered
|
Type
|
CUSTOM
|
Details
|
rotary evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(CN(C2=CC1)C(C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |